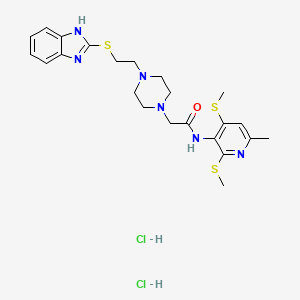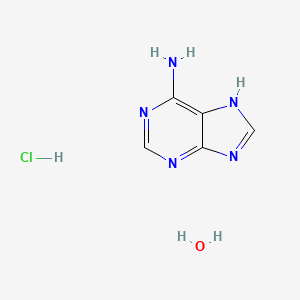
K-604 dihydrochloride
描述
K-604 二盐酸盐是一种强效且选择性的酰基辅酶 A:胆固醇酰基转移酶 1 (ACAT-1) 抑制剂。这种酶在巨噬细胞中胆固醇酯的形成中起着至关重要的作用,而胆固醇酯与动脉粥样硬化的发展有关。 K-604 二盐酸盐已显示出在降低胆固醇酯化和促进胆固醇外流方面的巨大潜力,使其成为心血管研究中的一种有价值的化合物 .
准备方法
合成路线和反应条件: K-604 二盐酸盐的合成涉及多个步骤,包括苯并咪唑部分的形成及其随后连接到哌嗪环上。关键步骤包括:
苯并咪唑的形成: 这是通过邻苯二胺与二硫化碳在碱的存在下反应形成苯并咪唑。
连接到哌嗪: 然后在受控条件下将苯并咪唑衍生物与哌嗪衍生物反应形成最终产物。
工业生产方法: K-604 二盐酸盐的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:
间歇式处理: 利用间歇反应器控制反应参数,例如温度、压力和 pH。
化学反应分析
反应类型: K-604 二盐酸盐主要经历以下反应:
取代反应: 涉及分子内官能团的置换。
氧化和还原反应: 改变化合物的氧化态。
常见试剂和条件:
取代反应: 通常涉及亲核试剂或亲电试剂,在温和到中等条件下。
氧化反应: 通常使用过氧化氢或高锰酸钾等氧化剂。
还原反应: 使用硼氢化钠或氢化铝锂等还原剂。
科学研究应用
K-604 二盐酸盐在科学研究中具有广泛的应用:
化学: 用作研究 ACAT-1 抑制及其对胆固醇代谢的影响的工具。
生物学: 研究其在调节巨噬细胞胆固醇水平中的作用及其在治疗动脉粥样硬化中的潜力。
医学: 探究其在心血管疾病,特别是减少动脉斑块形成中的治疗潜力。
作用机制
K-604 二盐酸盐通过选择性抑制 ACAT-1 发挥其作用,ACAT-1 是负责巨噬细胞中胆固醇酯化的酶。这种抑制会导致:
胆固醇酯化减少: 减少胆固醇酯的形成。
胆固醇外流增加: 促进胆固醇从巨噬细胞中去除。
斑块形成的调节: 通过增加胶原蛋白生成和减少巨噬细胞含量改变动脉粥样硬化斑块的表型
类似化合物:
Pactimibe: ACAT-1 和 ACAT-2 的非选择性抑制剂,可降低血浆胆固醇水平,但不影响斑块成分。
Avasimibe: 另一种 ACAT 抑制剂,与 K-604 二盐酸盐相比,具有更广泛的活性,但选择性更低。
K-604 二盐酸盐的独特性: K-604 二盐酸盐的独特之处在于它对 ACAT-1 的选择性高于 ACAT-2,使其在靶向巨噬细胞胆固醇代谢方面更有效,而不会显着影响血浆胆固醇水平 .
相似化合物的比较
Pactimibe: A nonselective inhibitor of ACAT-1 and ACAT-2, which reduces plasma cholesterol levels but does not affect plaque composition.
Avasimibe: Another ACAT inhibitor with broader activity but less selectivity compared to K-604 dihydrochloride.
Uniqueness of this compound: this compound is unique due to its high selectivity for ACAT-1 over ACAT-2, making it more effective in targeting macrophage cholesterol metabolism without significantly affecting plasma cholesterol levels .
属性
IUPAC Name |
2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6OS3.2ClH/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23;;/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKWEGUBUYKTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N6OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B1663731.png)
![butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol](/img/structure/B1663733.png)


![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-5-[[5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-2,4-dimethyl-1H-pyrrole-3-propanamidato-kappaN1]difluoroboron](/img/structure/B1663739.png)
![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron](/img/structure/B1663740.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B1663741.png)





![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)

